molecular formula C10H7N3 B184064 1H-Naphtho[1,8-de][1,2,3]triazine CAS No. 204-03-5

1H-Naphtho[1,8-de][1,2,3]triazine

Cat. No.: B184064
CAS No.: 204-03-5
M. Wt: 169.18 g/mol
InChI Key: JTCCAXGPZWYNEQ-UHFFFAOYSA-N
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Description

Context within Heterocyclic Chemistry and Peri-Annulated Systems

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to organic chemistry and are prevalent in numerous natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.com Within this broad class, 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine belongs to a specialized category known as peri-annulated systems. researchgate.netresearchgate.net These systems are characterized by a tricyclic nucleus where a heterocyclic ring is fused to two other rings at adjacent positions. researchgate.net

The unique "peri" fusion in 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine, involving the 1 and 8 positions of the naphthalene (B1677914) core, imparts distinct stereoelectronic properties to the molecule. This arrangement creates a strained yet stable framework that influences its reactivity and provides a scaffold for constructing complex molecular architectures. The chemistry of such peri-fused heterocyclic systems is a rich and expanding field, with applications ranging from dyes and luminophores to organic conductors and biologically active compounds. researchgate.net

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The true value of 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine lies in its remarkable versatility as a synthetic intermediate. Its chemical structure, a stabilized diazonium salt, allows for a variety of transformations, making it a key starting material for the synthesis of numerous functional organic molecules. acs.org

One of the most notable applications of 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine is in the synthesis of 1,8-disubstituted naphthalenes. The triazine ring can be readily opened and replaced with a wide range of substituents, providing a convergent and efficient route to compounds that are otherwise challenging to prepare. acs.orgumn.edu This has proven particularly valuable in the pharmaceutical and agrochemical industries, where the introduction of specific functional groups can dramatically alter the biological activity of a molecule. acs.org

For instance, the reaction of 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine with hydrogen fluoride-pyridine provides a mild and practical method for the synthesis of 8-fluoronaphthalen-1-ylamine, a key intermediate in the production of certain pharmaceuticals. acs.orgacs.org Similarly, it serves as a precursor for the synthesis of 8-halonaphthalene-1-carbonitriles through a ring-opening reaction with corresponding halides. umn.edu

Beyond its use in generating substituted naphthalenes, 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine and its derivatives are also employed in the synthesis of other heterocyclic systems and have been explored for their potential in creating novel dyes and materials. researchgate.netopenmedicinalchemistryjournal.com The alkylation of 1H-naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine and subsequent reductive cleavage of the resulting N-alkyl isomers offers a viable alternative to the Gabriel synthesis for producing primary and secondary amines. researchgate.net

The table below summarizes some of the key properties of 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine.

PropertyValue
CAS Number 204-03-5 ontosight.aichemsrc.comchemicalbook.comchemspider.com
Molecular Formula C10H7N3 chemsrc.comchemicalbook.com
Molecular Weight 169.18 g/mol chemsrc.comchemicalbook.com
Boiling Point 351.9°C at 760 mmHg chemsrc.com
Density 1.38 g/cm³ chemsrc.com

The diverse reactivity and accessibility of 1H-Naphtho[1,8-de] ontosight.aiacs.orgresearchgate.nettriazine firmly establish it as a cornerstone in the synthetic organic chemist's toolbox, enabling the efficient construction of complex and functionally rich molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCCAXGPZWYNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NN=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299301
Record name 1H-Naphtho[1,8-de][1,2,3]triazine
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204-03-5
Record name MLS002707375
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Naphtho[1,8-de][1,2,3]triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Naphtho 1,8 De 1 2 3 Triazine

Classical and Contemporary Synthetic Routes from Precursors

The formation of the triazine ring fused to the naphthalene (B1677914) core is accomplished via diazotization of the precursor diamine. Variations in reaction conditions, such as the solvent system, have been explored to improve yield and purity.

The most common and classical method for synthesizing 1H-Naphtho[1,8-de] researchgate.netacs.orgacs.orgtriazine involves the diazotization of naphthalene-1,8-diamine. researchgate.netnih.gov This intramolecular cyclization reaction is typically performed by treating the diamine with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium. researchgate.netnih.gov

One established aqueous-based procedure involves creating a slurry of naphthalene-1,8-diamine in a mixture of acetic acid and water. The mixture is cooled to low temperatures, typically around -6 °C, before the dropwise addition of an aqueous solution of sodium nitrite. researchgate.net This method has been reported to produce the target triazine in high crude yield. researchgate.net The reaction is stirred for a period at this reduced temperature to ensure complete formation of the solid product, which can then be isolated by filtration. researchgate.net

A summary of a typical aqueous synthesis is presented below:

Table 1: Aqueous Diazotization of Naphthalene-1,8-diamine
Reactant 1Reactant 2Solvent SystemTemperatureReported Yield (Crude)Reference
Naphthalene-1,8-diamineSodium NitriteAcetic Acid / Water-6 °C93% researchgate.net

This reaction provides a direct pathway to the stable triazine compound, which precipitates from the reaction mixture and can be easily collected. researchgate.net

Efforts to optimize the synthesis of 1H-Naphtho[1,8-de] researchgate.netacs.orgacs.orgtriazine have led to the development of nonaqueous diazotization methods. These routes are reported to provide the product in high yield and are considered practical alternatives. acs.orgresearchgate.net

One such optimized method employs a nonaqueous solvent system of ethanol (B145695) and acetic acid. acs.orgresearchgate.net This approach to diazotization has been highlighted for its high efficiency. acs.orgresearchgate.netresearchgate.net The use of a nonaqueous environment can offer advantages in terms of reaction control and product isolation compared to aqueous systems.

These alternative conditions represent an important refinement in the synthesis of 1H-Naphtho[1,8-de] researchgate.netacs.orgacs.orgtriazine, providing a robust and high-yielding protocol. acs.orgresearchgate.net

Scale-Up Considerations and Process Development in 1H-Naphtho[1,8-de]researchgate.netacs.orgacs.orgtriazine Synthesis

The synthesis of 1H-Naphtho[1,8-de] researchgate.netacs.orgacs.orgtriazine is not only of academic interest but also holds practical significance as a key step in multi-step syntheses of pharmaceutical intermediates. acs.orgacs.org A significant advantage of this compound is its nature as a stable, isolable diazonium salt derivative. acs.org This stability is a crucial factor that overcomes many of the scale-up challenges associated with handling more labile diazonium intermediates, which can be highly energetic and pose safety risks in large-scale operations. acs.org

A key aspect of process development and safety is the thermal stability of the compound. Differential Scanning Calorimetry (DSC) analysis of 1H-Naphtho[1,8-de] researchgate.netacs.orgacs.orgtriazine has shown an onset of decomposition at approximately 240 °C. researchgate.net This high decomposition temperature indicates a sufficient safety margin for typical scale-up operations, which are conducted at much lower temperatures. researchgate.net The ability to isolate this stable triazine intermediate provides a convergent and safer approach for the synthesis of various 1,8-disubstituted naphthalene derivatives. acs.org

Reactivity Profiles and Reaction Mechanisms of 1h Naphtho 1,8 De 1 2 3 Triazine

Ring-Opening Reactions and Derived Intermediates

The triazine ring of 1H-Naphtho[1,8-de] Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazine is susceptible to cleavage under specific conditions, leading to the formation of valuable intermediates for further chemical transformations.

Generation and Trapping of 1,8-Dehydronaphthalene from 1H-Naphtho[1,8-de]Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazine.rsc.orgle.ac.uk

The oxidation of 1-aminonaphtho[1,8-de]triazine, which can be derived from the parent 1H-Naphtho[1,8-de] Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazine, generates the highly reactive intermediate known as 1,8-dehydronaphthalene, also referred to as an aryne. rsc.orgrsc.org This species is not stable and is typically generated in situ to be trapped by various reagents. The generation process involves the liberation of nitrogen gas upon oxidation, often with lead tetra-acetate. rsc.orgrsc.org

The resulting 1,8-dehydronaphthalene is a versatile intermediate that can undergo several types of reactions, including cycloadditions and radical-type reactions. For instance, it can be trapped by cycloaddition with dimethyl acetylenedicarboxylate (B1228247) or N-phenylmaleimide. rsc.org

1,8-Dehydronaphthalene exhibits radical-like behavior, enabling it to react with various external substrates through radical addition pathways. A notable example is its reaction with carbon disulphide. In this reaction, the 1,8-dehydronaphthalene adds to the sulfur atom of carbon disulphide, forming a 1,5-diradical intermediate. This intermediate then proceeds to form a variety of sulfur-containing heterocyclic products. rsc.org

The products formed from the reaction of 1,8-dehydronaphthalene with carbon disulphide include:

Naphtho[1,8-bc]thiete

Naphtho[1,8-de]-1,3-dithiin-2-thione

Naphtho[1,8-bc]thiophen-2-thione

Naphthol[1,8-bc]thiophen-2-one rsc.org

This reactivity highlights the ability of 1,8-dehydronaphthalene to engage in complex transformations with substrates susceptible to radical attack.

The diradical nature of intermediates derived from 1,8-dehydronaphthalene also allows for intramolecular cyclization processes. The pyrolysis of substituted 1-aroylnaphtho[1,8-de] Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazenes leads to the extrusion of nitrogen gas and the formation of a diradical intermediate. This diradical can then undergo intramolecular cyclization to yield condensed naphtho[1,8-de]oxazine ring systems. chim.it This method provides a direct route to various condensed heterocyclic systems built upon the peri-positions of the naphthalene (B1677914) core. chim.it

Halogenation and Conversion to Substituted Naphthalenes.

A significant application of the ring-opening reactivity of 1H-Naphtho[1,8-de] Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazine is its use in the synthesis of 8-halonaphthalene-1-carbonitriles. This transformation represents a key step in a convenient and high-yielding three-step synthetic route. umn.eduscispace.com The process involves the ring opening of the triazine with corresponding halides. umn.edu For example, treatment with a mixture of copper(I) bromide in hydrobromic acid can be used to introduce a bromine atom. researchgate.net This reaction provides access to valuable substituted naphthalenes that can be further elaborated. For instance, 8-bromonaphthalene-1-carbonitrile can be converted to naphthalene-1,8-dicarbonitrile through a palladium-catalyzed cyanation reaction. umn.edu

N-Alkylation and Quaternization Reactions of 1H-Naphtho[1,8-de]Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazine

The nitrogen atoms of the triazine ring in 1H-Naphtho[1,8-de] Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazine are nucleophilic and can undergo alkylation reactions. These reactions can lead to the formation of different regioisomers, and the selectivity of the reaction can be influenced by the reaction conditions.

Regioselectivity and Isomer Formation in Alkylation.

The alkylation of 1H-Naphtho[1,8-de] Current time information in Birmingham, GB.rsc.orgresearchgate.nettriazine with alkyl halides or with alcohols under Mitsunobu conditions typically yields a mixture of N1- and N2-alkylated isomers. researchgate.net Research has shown that the reaction often favors the formation of the N2-alkyl isomer. researchgate.net Careful selection of reaction conditions allows for the preparation of 1-methylnaphtho[1,8-de]-1,2,3-triazine and 1,3-dimethylnaphtho[1,8-de]-1,2,3-triazinium triflate. researchgate.net The reductive cleavage of these N-alkylated products provides a route to primary and secondary amines. researchgate.net

Mitsunobu-Type Functionalizations

The Mitsunobu reaction, a versatile method for converting alcohols to a range of functional groups, has been successfully applied to 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine. researchgate.netwikipedia.org This reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com In the context of 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine, this reaction primarily facilitates N-alkylation.

Alkylation of 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine with alcohols under Mitsunobu conditions results in a mixture of N-1 and N-2 alkylated isomers, with the N-2 isomer being the major product. researchgate.net This method has been utilized to convert chiral alcohols, such as (R)-2-octanol and ethyl L-lactate, into the corresponding chiral amines following reductive cleavage of the triazine ring. researchgate.net The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then nucleophilically attacked by the nitrogen of the triazine ring. The regioselectivity favoring the N-2 position is a notable aspect of this transformation.

A study on the alkylation of various diazo heterocycles demonstrated the broader applicability of the Mitsunobu reaction for N-functionalization, even in the presence of sensitive diazo groups. beilstein-archives.org This highlights the chemoselectivity of the reaction, which avoids side reactions with the diazocarbonyl moiety. beilstein-archives.org

Table 1: Examples of Mitsunobu-type Functionalization of 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine

Alcohol ReactantProduct(s)Key ObservationReference
General AlcoholsMixture of N-1 and N-2 alkylated isomersN-2 isomer is the major product researchgate.net
(R)-2-OctanolN-2 alkylated naphthotriazineChiral amine precursor researchgate.net
Ethyl L-lactateN-2 alkylated naphthotriazineChiral amine precursor researchgate.net

Cycloaddition Reactions and Heterocyclic Transformations Involving the Triazine Ring

The 1,2,3-triazine (B1214393) moiety within the 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine system is a versatile participant in cycloaddition reactions and can undergo various transformations to yield complex fused heterocyclic systems.

[4+2]-Cycloaddition Reactions with Iminoketene Intermediates

The thermal opening of the 1,2,3-triazin-4(3H)-one ring, a derivative of the naphthotriazine core, can lead to the formation of reactive iminoketene intermediates. mdpi.comnih.gov These intermediates can then participate in [4+2]-cycloaddition reactions. For instance, the thermolysis of anthra[1,2-d] researchgate.netchim.itresearchgate.nettriazine-4,7,12(3H)-trione in the presence of pyridine (B92270) derivatives or quinoline (B57606) leads to the formation of complex fused systems like 6H-naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-triones. mdpi.comnih.gov This reaction proceeds through a proposed mechanism involving the thermal ring-opening of the triazine to an iminoketene, which then undergoes a [4+2]-cycloaddition with the pyridine or quinoline, followed by an oxidative aromatization step. mdpi.com

Thermal and Oxidative Cyclizations to Fused Systems

Thermal and oxidative conditions can induce cyclization reactions in appropriately substituted 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine derivatives, leading to the formation of novel fused heterocyclic systems.

Flash vacuum pyrolysis (FVP) of 1-aroylnaphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazenes results in the extrusion of molecular nitrogen (N2) to generate a reactive 1,3-biradical intermediate. chim.it This biradical can then undergo intramolecular cyclization to afford condensed naphtho[1,8-de]oxazine ring systems. chim.it This method provides a direct route to various fused heterocyclic systems condensed at the peri-positions of the naphthalene ring. chim.it

Oxidative cyclization is another powerful strategy. For example, treating naphthalene-1,8-diamine with sodium nitrite (B80452) in acetic acid solution yields 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine. frontiersin.org Further oxidative reactions can be used to build more complex structures. In a different system, MnO2-mediated oxidative cyclization of "formal" Schiff's bases, formed from the nucleophilic addition of 2-naphthol (B1666908) to a 1,2,4-triazine, provides access to naphthofuro-fused triazines via a C-C/C-O oxidative coupling reaction. nih.govresearchgate.net This reaction is believed to proceed through the formation of an O-coordinated manganese complex. nih.govresearchgate.net Similarly, the oxidative cyclization of (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol with iodobenzene (B50100) diacetate can produce a naphthooxadiazine derivative. mdpi.com

Rearrangement Pathways of the 1,2,3-Triazine Moiety

The 1,2,3-triazine ring can undergo rearrangement reactions, often under thermal or acidic conditions, to form more stable heterocyclic structures. While specific examples for the parent 1H-Naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine are not extensively detailed in the provided context, the general reactivity of 1,2,3-triazines suggests potential rearrangement pathways. For instance, a novel Hofmann-type rearrangement has been reported in the synthesis of a fused pyrazolo[4,3-d] researchgate.netchim.itresearchgate.nettriazin-4-one system, where the 1,2,3-triazine unit was introduced from a pyrazole (B372694) precursor. semanticscholar.org This indicates the possibility of skeletal rearrangements involving the triazine ring to form different heterocyclic cores. The reduction of substituted monocyclic 1,2,3-triazines can also lead to rearranged products like their 2,5-dihydro derivatives. researchgate.net

Reductive Cleavage Studies of 1H-Naphtho[1,8-de]researchgate.netchim.itresearchgate.nettriazine Derivatives

Reductive cleavage of the N-N bonds within the triazine ring of 2-alkyl-1H-naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine derivatives provides a valuable method for the synthesis of primary and secondary amines. researchgate.net This reaction serves as a viable alternative to the Gabriel synthesis. researchgate.net

Table 2: Reductive Cleavage of 2-Alkyl-1H-naphtho[1,8-de] researchgate.netchim.itresearchgate.nettriazine

Reducing AgentProduct TypeOverall YieldReference
Zn/HClPrimary and secondary amines50-64% researchgate.net
Na/liq. NH3Primary and secondary amines50-64% researchgate.net
Al-Hg/THFPrimary and secondary amines50-64% researchgate.net

Derivatization Strategies and Chemical Functionalization of 1h Naphtho 1,8 De 1 2 3 Triazine

Synthesis of Novel Substituted 1H-Naphtho[1,8-de]researchgate.netresearchgate.netnih.govtriazine Derivatives

The synthesis of novel derivatives of 1H-Naphtho[1,8-de] researchgate.netresearchgate.netnih.govtriazine allows for the introduction of a wide array of functional groups, leading to compounds with tailored characteristics.

The introduction of aromatic and heteroaromatic moieties to the 1H-Naphtho[1,8-de] researchgate.netresearchgate.netnih.govtriazine scaffold can significantly influence its electronic and steric properties. One established method involves the reaction of 1,8-diaminonaphthalene (B57835) with various aldehydes to form substituted perimidines, which can be further transformed. dntb.gov.ua For instance, a mechanochemical approach using a carbon sulfonic acid catalyst facilitates the cyclo-condensation of 1,8-diaminonaphthalene with a range of aldehydes under solvent-free conditions, yielding perimidine derivatives with high efficiency. dntb.gov.ua These perimidines can serve as precursors for more complex naphthotriazine systems.

Furthermore, manganese dioxide (MnO2)-mediated oxidative cyclization has been employed to synthesize naphthofuro-annulated triazines. mdpi.com This method involves the nucleophilic addition of phenols or 2-naphthol (B1666908) to a 1,2,4-triazine, followed by an oxidative C-C/C-O coupling reaction. mdpi.com This strategy has been successfully applied to create carbazole-substituted benzofuro-fused triazines, demonstrating its utility in introducing complex aromatic systems. mdpi.com

Another approach involves the one-pot diazotization and de-diazochlorination of aminopyrazole derivatives to yield pyrazolopyranotriazines. srce.hr Subsequent treatment with secondary amines like pyrrolidine, morpholine, or piperazine (B1678402) allows for the introduction of various heterocyclic moieties. srce.hr

The formation of annulated ring systems, where a new ring is fused to the existing 1H-Naphtho[1,8-de] researchgate.netresearchgate.netnih.govtriazine framework, leads to extended polycyclic aromatic hydrocarbons with unique properties. Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful tool in synthetic organic chemistry. scripps.edu

A notable example is the thermal opening of an anthra[1,2-d] researchgate.netresearchgate.netnih.govtriazine-4,7,12(3H)-trione, which generates an iminoketene intermediate. nih.govnih.govmdpi.comresearchgate.net This reactive species can then undergo a [4+2]-cycloaddition reaction with pyridines or quinoline (B57606) to construct complex 6H-naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione systems. nih.govnih.govmdpi.comresearchgate.net The position of substituents on the pyridine (B92270) ring influences the formation of the final products. nih.govnih.govmdpi.com

Similarly, the reaction of 3-amino-1,2,4-triazine with various reagents can lead to fused pyrimido[1,2-b] researchgate.netresearchgate.netnih.govtriazine and triazino[2,3-a]quinazoline derivatives. clockss.org For instance, reaction with 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione or 2,6-bis(pyridin-3-ylmethylene)cyclohexan-1-one results in the formation of annulated triazino[2,3-a]quinazoline systems. clockss.org

The following table summarizes selected examples of annulated ring systems derived from triazine precursors:

Starting MaterialReagent(s)Annulated ProductReference(s)
Anthra[1,2-d] researchgate.netresearchgate.netnih.govtriazine-4,7,12(3H)-trionePyridine derivatives, Quinoline6H-Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione nih.govnih.govmdpi.comresearchgate.net
3-Amino-1,2,4-triazine2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dioneTriazino[2,3-a]quinazoline derivative clockss.org
3-Amino-1,2,4-triazine2,6-Bis(pyridin-3-ylmethylene)cyclohexan-1-oneTriazino[2,3-a]quinazoline derivative clockss.org
6-Amino-3-methyl-4-(substituted phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileTriethylorthoformate, then various reagentsPyranopyrimidine derivatives srce.hr
6-Amino-3-methyl-4-(substituted phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileCyclohexanonePyrazolopyranoquinoline derivative srce.hr

Functionalization at Nitrogen Centers within the Triazine Ring

Functionalization at the nitrogen atoms of the triazine ring in 1H-Naphtho[1,8-de] researchgate.netresearchgate.netnih.govtriazine is a key strategy for modifying its properties. Alkylation of the parent compound can lead to different isomers depending on the reaction conditions. For example, careful selection of reaction conditions allows for the preparation of 1-methylnaphtho[1,8-de]-1,2,3-triazine and 1,3-dimethylnaphtho[1,8-de]-1,2,3-triazinium triflate. researchgate.net

Quantum chemical studies have investigated the preferential binding of stannylenes (SnX2) to the nitrogen atoms of the 1,2,3-triazine (B1214393) ring. researchgate.net These studies indicate that despite the higher nucleophilic character of the N2 atom, the N1 site is the preferred binding site for several stannylenes, including SnF2, SnCl2, and SnI2. researchgate.net This preference is attributed to a combination of electrostatic and orbital-based factors. researchgate.net

The direct functionalization of nitrogen heterocycles via rhodium-catalyzed C-H bond activation represents another powerful method, although specific examples for 1H-Naphtho[1,8-de] researchgate.netresearchgate.netnih.govtriazine are not detailed in the provided context. nih.gov This approach allows for the regioselective introduction of alkyl and aryl substituents. nih.gov

Synthesis and Characterization of Peri-Annulated Analogs of 1H-Naphtho[1,8-de]researchgate.netresearchgate.netnih.govtriazine

Peri-annulated systems involve the fusion of a new ring across the 1,8-positions of the naphthalene (B1677914) core. The oxidation of 1-amino-1H-naphtho-[1,8-de]triazine generates 1,8-dehydronaphthalene, a highly reactive intermediate. researchgate.net The reaction of this intermediate with carbon disulfide yields a mixture of peri-annulated sulfur-containing heterocycles, including naphtho[1,8-bc]thiete, naphtho[1,8-de]-1,3-dithiin-2-thione, naphtho[1,8-bc]thiophen-2-thione, and naphthol[1,8-bc]thiophen-2-one. researchgate.net

The synthesis of other peri-annulated heterocycles often involves the cyclization of appropriately substituted 1,8-disubstituted naphthalenes. For instance, various peri-fused heterocyclic systems with four, five, and six-membered rings containing nitrogen, oxygen, and sulfur have been reviewed. researchgate.net

The synthesis of pyrazolo[3,4-d] researchgate.netresearchgate.netnih.govtriazines, which are analogs with a fused pyrazole (B372694) ring, has been achieved through methods like the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles. beilstein-journals.org A five-step synthesis, including an amidation and a cyclative cleavage reaction, has been developed to produce novel 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] researchgate.netresearchgate.netnih.govtriazines. beilstein-journals.org

Spectroscopic Characterization and Structural Analysis of 1h Naphtho 1,8 De 1 2 3 Triazine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm its unique fused-ring structure.

¹H NMR: The proton NMR spectrum of 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine is expected to show signals in the aromatic region, corresponding to the protons on the naphthalene (B1677914) core. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the fused triazine ring. The single proton on the triazine nitrogen (N-H) would likely appear as a distinct, potentially broad, singlet. The exact chemical shift would be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The spectrum should display signals corresponding to the carbons of the naphthalene system and the triazine ring. The carbons of the triazine ring are expected to be significantly deshielded due to the presence of the electronegative nitrogen atoms.

¹⁵N NMR: As a nitrogen-rich heterocycle, ¹⁵N NMR spectroscopy would be a powerful tool for probing the electronic structure of the triazine ring. The spectrum would show distinct signals for the three nitrogen atoms, providing valuable insight into their chemical environments and bonding.

2D NMR: Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which would be instrumental in confirming the connectivity of the fused ring system.

Without experimental data, a definitive table of NMR shifts cannot be provided. However, a hypothetical data table based on general knowledge of similar structures is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data for 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene Protons 7.0 - 8.5 -
Naphthalene Carbons - 110 - 140
Triazine Carbons - 140 - 160

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy Studies

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine would be expected to show characteristic absorption bands for the N-H group, the aromatic C-H stretching and bending vibrations of the naphthalene ring, and the C=N and N=N stretching vibrations of the triazine ring. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations would be observed in the 1400-1650 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would reveal the electronic transitions of the conjugated π-system of the naphthotriazine structure. One would expect to observe multiple absorption bands corresponding to π → π* transitions of the aromatic system. The fusion of the triazine ring to the naphthalene core would likely result in a complex spectrum with absorption maxima shifted compared to unsubstituted naphthalene.

Expected Spectroscopic Data from Vibrational and Electronic Analyses

Spectroscopic Technique Characteristic Feature Expected Wavenumber/Wavelength
FT-IR N-H Stretch 3200-3500 cm⁻¹
FT-IR Aromatic C-H Stretch >3000 cm⁻¹
FT-IR/Raman C=C and C=N Stretches 1400-1650 cm⁻¹

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystal structure of 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine would provide a wealth of information, including:

Confirmation of the planar, fused-ring system.

Precise bond lengths and angles for all atoms in the molecule.

Information on intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice.

The planarity of the naphthotriazine system would be of particular interest, as would the bond lengths within the triazine ring, which would provide insight into the degree of electron delocalization.

Hypothetical Crystallographic Data for 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Bond Lengths (Å) C-C (aromatic), C-N, N-N
Bond Angles (°) Angles within the fused rings

Mass Spectrometry (MS, LC-MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (169.18 g/mol ). The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of N₂ (28 Da) from the triazine ring, which is a characteristic fragmentation for many nitrogen-rich heterocyclic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be particularly useful for analyzing the purity of a sample of 1H-Naphtho[1,8-de] guidechem.comrsc.orgias.ac.intriazine and for studying its behavior in solution. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 170.19.

Expected Mass Spectrometry Data

Ion Expected m/z
[M]⁺ 169
[M+H]⁺ 170

Applications in Advanced Organic Synthesis and Materials Science

Exploration of Potential Biological Activity for Scaffold Development

Screening for Potential Anticancer and Antiviral Activity

Preliminary in vitro studies have been conducted to assess the cytotoxic effects of various derivatives of the broader triazine and naphthyridine families, to which 1H-Naphtho[1,8-de] nih.govresearchgate.netnih.govtriazine belongs, against several human cancer cell lines. While direct research on 1H-Naphtho[1,8-de] nih.govresearchgate.netnih.govtriazine is limited, studies on analogous structures provide insights into the potential of this class of compounds.

For instance, a series of novel phenanthro-triazine-3-thiol derivatives were synthesized and evaluated for their cytotoxic activity against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. One derivative, designated as P1 (bearing a hydrogen substitution), demonstrated the most potent activity against MOLT-4 with an IC50 value of 7.1 ± 1.1 μM. Another derivative, P11 (with a phenyl substitution), showed considerable cytotoxicity against MCF-7 with an IC50 value of 15.4 ± 2.9 μM. nih.gov

Similarly, a study on pyrazolo[4,3-e] nih.govresearchgate.netkuleuven.betriazine derivatives revealed significant broad cytotoxic activity in the low micromolar range against four different human tumor cell lines: PC-3 (prostate cancer), MCF-7 (breast cancer), H460 (non-small cell lung cancer), and Colo205 (colorectal adenocarcinoma). jcsp.org.pk

In the realm of antiviral research, various heterocyclic systems containing the triazine or naphthyridine core have been explored. For example, certain 1,6-naphthyridine (B1220473) derivatives have shown potent activity against human cytomegalovirus (HCMV). nih.govresearchgate.net Specifically, one compound from this series exhibited an IC50 value 39- to 223-fold lower than that of the standard drug ganciclovir. nih.govresearchgate.net Furthermore, these compounds were found to be active against ganciclovir-resistant strains of HCMV, suggesting a different mechanism of action. nih.govresearchgate.net

While these findings on related compounds are encouraging, it is crucial to note that the specific anticancer and antiviral activities of 1H-Naphtho[1,8-de] nih.govresearchgate.netnih.govtriazine and its direct derivatives remain an area for more focused investigation. The data from analogous structures, however, provides a strong rationale for the continued screening and development of this particular peri-fused naphthotriazine system for potential therapeutic applications.

Table 1: Cytotoxicity of Selected Triazine Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (μM)
P1 MOLT-4 (Acute Lymphoblastic Leukemia)7.1 ± 1.1
P11 MCF-7 (Breast Adenocarcinoma)15.4 ± 2.9

Table 2: Antiviral Activity of a Selected 1,6-Naphthyridine Derivative

CompoundVirusActivity
A1 Human Cytomegalovirus (HCMV)39- to 223-fold lower IC50 than Ganciclovir

Q & A

Basic: What are the established synthetic routes for 1H-Naphtho[1,8-de][1,2,3]triazine?

The compound is typically synthesized via oxidative cyclization of naphthalene-1,8-diamine with sodium nitrite (NaNO₂) in aqueous acetic acid, yielding 25% after subsequent ring-opening with CuBr in HBr . An alternative method involves dissolving the triazine precursor in dichloromethane (DCM) and reacting with methyl trifluoromethanesulfonate (MeOTf) under mild conditions (room temperature, 3 days), achieving 51% yield after purification . Both methods require careful control of stoichiometry and reaction time to minimize byproducts.

Basic: What analytical techniques are recommended for characterizing this compound?

  • X-ray crystallography : Tools like OLEX2 enable precise determination of molecular geometry and hydrogen-bonding networks (e.g., chains along the [010] direction) .
  • NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR (in acetone-d₆) confirm electronic environments and boron coordination .
  • Mass spectrometry : High-resolution MS validates molecular weight and purity .

Advanced: How can researchers optimize low yields in triazine synthesis?

Yield discrepancies (25% vs. 51%) arise from divergent reaction mechanisms. The NaNO₂/CuBr method involves harsh acidic conditions, leading to side reactions , whereas MeOTf alkylation in DCM avoids strong acids, improving functional group compatibility . To optimize, consider:

  • Screening Lewis acid catalysts (e.g., Bdan groups) to enhance regioselectivity .
  • Employing inert atmospheres to stabilize intermediates.

Advanced: What pharmacological applications are emerging for triazine derivatives?

This compound derivatives show promise as antitumor agents. For example, 1,8-naphthalimide-triazole hybrids inhibit H1975 cancer cell proliferation via DNA intercalation . Structure-activity relationship (SAR) studies suggest modifying substituents on the triazine core to enhance bioavailability and reduce toxicity.

Advanced: How do crystal packing interactions influence material properties?

Crystallographic studies reveal hydrogen-bonded chains along the [010] axis, stabilizing the lattice. These interactions affect solubility and thermal stability, critical for designing boron-containing materials (e.g., OLEDs) . Use Mercury software to analyze packing motifs and predict bulk behavior.

Basic: What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and ventilation due to acute toxicity (oral, dermal, inhalation; GHS Category 4) .
  • Spill management : Collect spills with inert absorbents; avoid water to prevent dispersion .
  • Storage : Keep at 0–6°C in airtight containers to prevent decomposition .

Advanced: What mechanistic insights explain triazine reactivity in cross-coupling reactions?

The boron-containing derivatives (e.g., Bdan groups) undergo Suzuki-Miyaura coupling via a non-classical SNAr mechanism. The electron-deficient triazine core facilitates nucleophilic attack, while steric hindrance from naphthalene substituents controls regioselectivity . DFT calculations (B3LYP/6-31G*) can model transition states to predict reaction pathways .

Advanced: How are boron-functionalized triazines used in synthetic chemistry?

Compounds like 2-(4-dioxaborolan-2-ylphenyl)-diazaborinine serve as precursors for C–C bond formation. The Bdan group’s robustness avoids premature hydrolysis, enabling controlled functionalization in drug synthesis .

Basic: How is purity assessed for research-grade samples?

  • Chromatography : HPLC (C18 column, MeOH/H₂O mobile phase) detects impurities .
  • Elemental analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .
  • Supplier validation : Cross-check Sigma-Aldrich COA data for batch-specific purity (e.g., >98% by GC) .

Advanced: What computational methods support triazine research?

  • Thermochemistry : B3LYP hybrid functionals predict atomization energies (±2.4 kcal/mol accuracy) .
  • Spectroscopic modeling : TD-DFT simulates UV-Vis spectra of triazine derivatives, correlating with experimental λmax values .

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1H-Naphtho[1,8-de][1,2,3]triazine
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1H-Naphtho[1,8-de][1,2,3]triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.